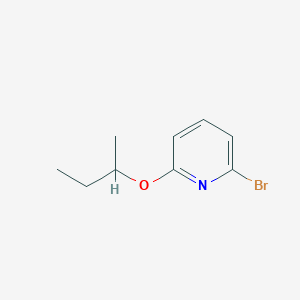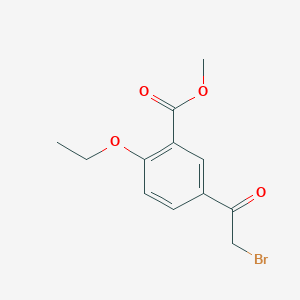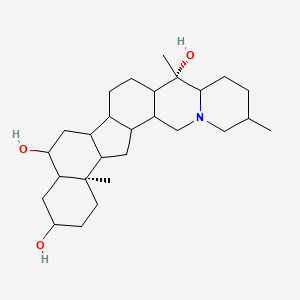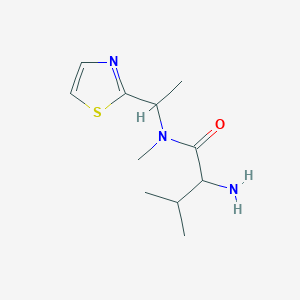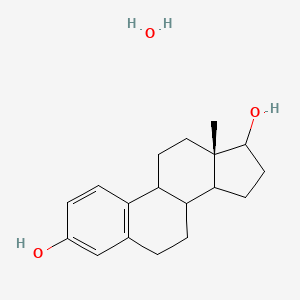
Estrasorb; beta-Estradiol hemihydrate; beta-Estradiol semihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol is the most potent form of naturally occurring estrogens and plays a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics . Estrasorb is primarily used for hormone replacement therapy in postmenopausal women to alleviate symptoms such as hot flashes and vaginal dryness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Estradiol hemihydrate involves the reduction of estrone, a naturally occurring estrogen, using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of beta-Estradiol hemihydrate involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Estradiol hemihydrate undergoes various chemical reactions, including:
Oxidation: Conversion to estrone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of estrone to beta-Estradiol using sodium borohydride.
Substitution: Formation of estradiol esters through esterification reactions with acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Esterification: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Estrone.
Reduction: Beta-Estradiol.
Esterification: Estradiol esters such as estradiol valerate.
Wissenschaftliche Forschungsanwendungen
Beta-Estradiol hemihydrate has numerous scientific research applications:
Chemistry: Used as a reference compound in the study of estrogenic activity and synthesis of estrogen derivatives.
Biology: Investigated for its role in cellular processes and gene regulation in estrogen-responsive tissues.
Industry: Utilized in the formulation of topical and transdermal hormone replacement therapies.
Wirkmechanismus
Beta-Estradiol hemihydrate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the uterus, breasts, and brain. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates the transcription of specific genes involved in cell growth, differentiation, and reproductive functions . This regulation leads to the production of proteins that mediate the physiological effects of estrogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estrone: A less potent estrogen that can be converted to beta-Estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Beta-Estradiol hemihydrate is unique due to its high potency and bioavailability compared to other estrogens. It is the most effective form of estrogen for hormone replacement therapy, providing significant relief from menopausal symptoms with fewer side effects .
Eigenschaften
Molekularformel |
C18H26O3 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
InChI |
InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15?,16?,17?,18-;/m0./s1 |
InChI-Schlüssel |
QJNCGXGNKJUDEM-KFUPFCNESA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


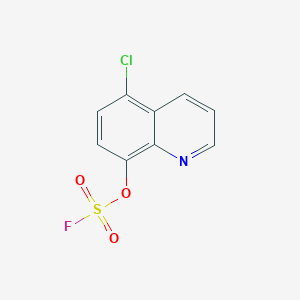
![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
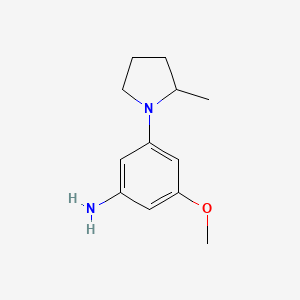
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
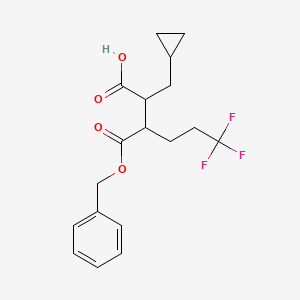
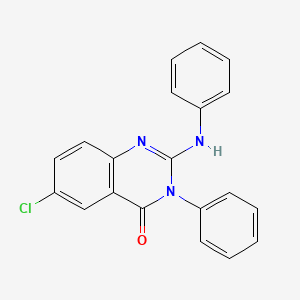
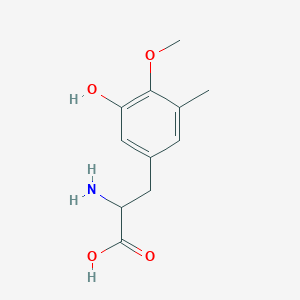
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
